![molecular formula C11H17BrClN B3165842 [(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride CAS No. 90389-55-2](/img/structure/B3165842.png)
[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride
Overview
Description
“(2-Bromophenyl)MethylAmine Hydrochloride” is a chemical compound with the CAS Number: 1172760-59-6 . It has a molecular weight of 278.62 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-bromobenzyl)-2-methyl-2-propanamine hydrochloride . The InChI code is 1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 278.62 .Scientific Research Applications
- (2-Bromophenyl)MethylAmine Hydrochloride (BMA) is used in proteomics studies. Researchers employ it to investigate protein structure, function, and interactions. BMA may facilitate protein labeling, purification, or modification .
- BMA serves as a valuable tool in chemical biology. Its reactivity allows for the selective modification of proteins, peptides, and other biomolecules. Scientists use BMA to study cellular processes and signaling pathways .
- BMA derivatives could potentially be developed into novel drugs. Researchers explore their pharmacological properties, such as receptor binding affinity, metabolic stability, and toxicity. These investigations contribute to drug discovery and optimization .
- BMA hydrochloride is a versatile reagent in organic synthesis. It participates in reactions like reductive amination, Mannich reactions, and cross-coupling. Its unique structure enables the introduction of functional groups into organic molecules.
- BMA derivatives may act as ligands or catalysts in transition metal-catalyzed reactions. Researchers study their coordination chemistry and catalytic activity. These insights inform the design of efficient catalysts for synthetic transformations .
- BMA-containing polymers or materials exhibit interesting properties. Researchers explore their use in coatings, sensors, or drug delivery systems. The hydrochloride salt’s solubility and stability make it suitable for material applications .
Proteomics Research
Chemical Biology
Drug Development
Organic Synthesis
Catalysis and Ligand Design
Materials Science
Safety and Hazards
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNNUQFDIPPKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride | |
CAS RN |
90389-55-2 | |
Record name | Benzenemethanamine, 2-bromo-N-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90389-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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